molecular formula C5H11Na2O9P B6288894 disodium;[(2R,3S,4R)-3,4,5-trihydroxyoxolan-2-yl]methyl phosphate;hydrate CAS No. 1174225-05-8

disodium;[(2R,3S,4R)-3,4,5-trihydroxyoxolan-2-yl]methyl phosphate;hydrate

Cat. No.: B6288894
CAS No.: 1174225-05-8
M. Wt: 292.09 g/mol
InChI Key: HKCYZJCJVGKHNA-IREXRYMASA-L
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Description

Disodium;[(2R,3S,4R)-3,4,5-trihydroxyoxolan-2-yl]methyl phosphate;hydrate is a chemical compound with the molecular formula C5H11Na2O8P. It is a disodium salt of a phosphorylated sugar derivative, specifically a ribose phosphate. This compound is commonly used in biochemical and pharmaceutical research due to its role in various metabolic pathways.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of disodium;[(2R,3S,4R)-3,4,5-trihydroxyoxolan-2-yl]methyl phosphate;hydrate typically involves the phosphorylation of ribose. One common method is the reaction of ribose with phosphoric acid in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the product.

Industrial Production Methods

Industrial production of this compound often involves enzymatic phosphorylation of ribose using ribokinase. This method is preferred due to its higher specificity and yield. The reaction is carried out in an aqueous medium at a controlled pH and temperature to optimize enzyme activity.

Chemical Reactions Analysis

Types of Reactions

Disodium;[(2R,3S,4R)-3,4,5-trihydroxyoxolan-2-yl]methyl phosphate;hydrate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups on the ribose moiety can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The phosphate group can be reduced to form phosphite derivatives.

    Substitution: The hydroxyl groups can be substituted with other functional groups such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Halogenating agents like thionyl chloride (SOCl2) or alkylating agents like methyl iodide (CH3I) are employed.

Major Products

    Oxidation: Ribose derivatives with ketone or aldehyde functional groups.

    Reduction: Phosphite derivatives.

    Substitution: Halogenated or alkylated ribose derivatives.

Scientific Research Applications

Disodium;[(2R,3S,4R)-3,4,5-trihydroxyoxolan-2-yl]methyl phosphate;hydrate has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of nucleotides and nucleosides.

    Biology: Plays a role in metabolic pathways such as the pentose phosphate pathway.

    Medicine: Investigated for its potential in drug delivery systems and as a therapeutic agent.

    Industry: Used in the production of biochemical reagents and as a stabilizer in various formulations.

Mechanism of Action

The compound exerts its effects primarily through its role as a phosphorylated sugar. It participates in various biochemical pathways by acting as a substrate for enzymes such as ribokinase and phosphoribosyltransferase. These enzymes catalyze the transfer of the phosphate group to other molecules, facilitating various metabolic processes.

Comparison with Similar Compounds

Disodium;[(2R,3S,4R)-3,4,5-trihydroxyoxolan-2-yl]methyl phosphate;hydrate can be compared with other phosphorylated sugars such as:

    Disodium uridine 5’-monophosphate: Similar in structure but contains a uracil base.

    Disodium adenosine 5’-monophosphate: Contains an adenine base.

    Disodium guanosine 5’-monophosphate: Contains a guanine base.

These compounds share similar biochemical roles but differ in their specific applications and interactions due to the presence of different nucleobases.

Properties

IUPAC Name

disodium;[(2R,3S,4R)-3,4,5-trihydroxyoxolan-2-yl]methyl phosphate;hydrate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11O8P.2Na.H2O/c6-3-2(1-12-14(9,10)11)13-5(8)4(3)7;;;/h2-8H,1H2,(H2,9,10,11);;;1H2/q;2*+1;/p-2/t2-,3-,4-,5?;;;/m1.../s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKCYZJCJVGKHNA-IREXRYMASA-L
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(O1)O)O)O)OP(=O)([O-])[O-].O.[Na+].[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@H]([C@H](C(O1)O)O)O)OP(=O)([O-])[O-].O.[Na+].[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11Na2O9P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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